2-Bromo-3-isothiocyanatopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

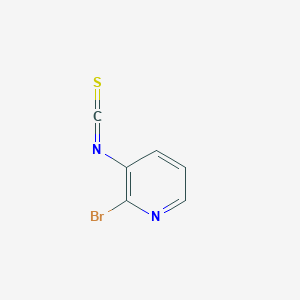

2-Bromo-3-isothiocyanatopyridine is a chemical compound with the CAS Number: 1360887-36-0 . It has a molecular weight of 215.07 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrN2S/c7-6-5 (9-4-10)2-1-3-8-6/h1-3H . This indicates the molecular structure of the compound, which includes a bromine atom (Br), a nitrogen atom (N), and a sulfur atom (S) among others .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it has been noted that similar compounds can be used in copper-catalyzed reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.07 .科学的研究の応用

Spectroscopic and Optical Studies

- 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These techniques, along with density functional theory (DFT), provide insights into the molecular structure and properties of bromopyridines (Vural & Kara, 2017).

Synthesis and Biological Activities

- A study on the efficient synthesis of novel pyridine-based derivatives, including bromopyridines, revealed potential biological activities. These derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Antimicrobial Applications

- Certain cyanopyridine derivatives, synthesized from bromopyridines, exhibited antimicrobial activity against a range of bacteria. These derivatives could have potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).

Corrosion Inhibition

- Bromopyridine compounds, specifically Schiff bases, have been studied for their role in inhibiting carbon steel corrosion in acidic environments. This application is significant in industrial settings to protect metals from corrosion (El-Lateef et al., 2015).

Chemical Synthesis and Reactions

- The synthesis of bromopyridines through regiocontrolled nucleophilic aromatic substitution reactions highlights their importance in chemical synthesis. These reactions form key precursors for further chemical transformations (Begouin et al., 2013).

Structural and Stereochemical Studies

- Studies on the structure and stereochemistry of bromopyridine derivatives have been conducted. These studies are crucial for understanding the molecular configurations and potential pharmacological activities of these compounds (Zhou et al., 2015).

Catalytic Applications

- Bromopyridines have been used in catalytic processes, such as palladium-mediated functionalization, demonstrating their utility in complex organic syntheses (Ji et al., 2003).

作用機序

Target of Action

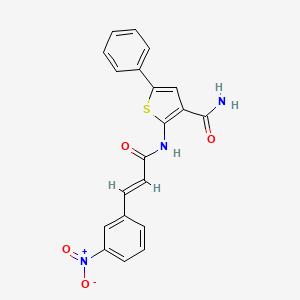

It is known that the compound is used in the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives , which have been found to inhibit FLT3, a type of receptor tyrosine kinase involved in the regulation of hematopoiesis .

Mode of Action

2-Bromo-3-isothiocyanatopyridine participates in a copper-catalyzed cascade reaction with isocyanides, leading to the formation of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation .

Biochemical Pathways

The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities, including acting as xanthine oxidase inhibitors, antibiotics, and anticancer agents .

Result of Action

The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities .

生化学分析

Biochemical Properties

2-Bromo-3-isothiocyanatopyridine has been found to participate in copper-catalyzed cascade reactions, leading to the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.

Molecular Mechanism

It is known to participate in copper-catalyzed cascade reactions

特性

IUPAC Name |

2-bromo-3-isothiocyanatopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHQZIPWRBCPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)

![4-[(E)-2-Iodoethenyl]morpholin-3-one](/img/structure/B2917820.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)